![molecular formula C21H19N5O3S B12149785 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12149785.png)
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the furan and pyridine rings. The final step involves the attachment of the acetamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity:
- Anticancer Potential:
- Anti-inflammatory Effects:
Agricultural Applications
- Fungicidal Properties:
- Herbicidal Activity:
Material Science Applications
- Polymer Chemistry:
Case Studies
-
Synthesis and Characterization:
- A study detailed the synthesis of a similar triazole compound using standard organic transformations and characterized it using NMR and mass spectrometry techniques. The synthesized compound showed promising biological activity, warranting further investigation into its structure-activity relationship (SAR) .
- Biological Evaluation:
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-Ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
Its structural complexity and versatility make it a valuable compound for various research and industrial purposes .
Biological Activity
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- CAS Number : 557062-86-9
Antimicrobial Activity
- Antibacterial Properties :
- Compounds with a triazole scaffold have been shown to possess significant antibacterial activity against various pathogens. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . Specifically, triazole-thione hybrids have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity :
- The triazole moiety is also known for its antifungal properties. Studies indicate that compounds like 1,2,4-triazole derivatives show potent activity against fungi such as Candida albicans and Aspergillus fumigatus. The presence of electron-donating groups on the phenyl ring enhances this activity .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For example:
- A study found that certain triazole-thione compounds exhibited cytotoxic effects on various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant activity .
- The compound's ability to inhibit specific metabolic pathways in cancer cells suggests it may serve as a lead for further drug development.
Other Biological Activities
- Antioxidant Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the pyridine and furan rings can enhance or reduce biological activity.
- The presence of a methoxy group has been associated with increased lipophilicity and improved cellular uptake .
Case Studies
- Synthesis and Evaluation :
- Clinical Relevance :
Properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-28-18-7-3-2-6-17(18)23-19(27)14-30-21-25-24-20(15-8-10-22-11-9-15)26(21)13-16-5-4-12-29-16/h2-12H,13-14H2,1H3,(H,23,27) |
InChI Key |
GMNCBSCRMZLQPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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